molecular formula C9H5ClF3N3O B12339836 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoxazol-5-amine

Cat. No.: B12339836
M. Wt: 263.60 g/mol
InChI Key: VRADPUQYIUSTBU-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, and an oxazole ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification of proteins essential for bacterial growth and metabolism . This inhibition leads to the attenuation of bacterial secondary metabolism and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine stands out due to its dual functionality, combining the reactivity of both the pyridine and oxazole rings. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

Molecular Formula

C9H5ClF3N3O

Molecular Weight

263.60 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)2-15-7(6)5-3-16-17-8(5)14/h1-3H,14H2

InChI Key

VRADPUQYIUSTBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=C(ON=C2)N)C(F)(F)F

Origin of Product

United States

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